molecular formula C16H24N2O3S B11164008 Ethyl 2-[(3-cyclohexylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(3-cyclohexylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11164008
M. Wt: 324.4 g/mol
InChI Key: PPPXRFDFABOSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the ethyl ester and the cyclohexylpropanamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3-CYCLOHEXYLPROPANAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other thiazole derivatives, such as and .

    Unique Features: The presence of the cyclohexylpropanamido group and the specific substitution pattern on the thiazole ring make this compound unique, potentially offering distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-(3-cyclohexylpropanoylamino)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H24N2O3S/c1-3-21-15(20)14-11(2)17-16(22-14)18-13(19)10-9-12-7-5-4-6-8-12/h12H,3-10H2,1-2H3,(H,17,18,19)

InChI Key

PPPXRFDFABOSNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2CCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.